5,5-Dimethyl-1-oxa-spiro[2.5]octane
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Overview
Description
5,5-Dimethyl-1-oxa-spiro[25]octane is a spirocyclic compound characterized by a unique structure where an oxygen atom is incorporated into the spirocyclic unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1-oxa-spiro[2.5]octane typically involves iodocyclization of alkenyl alcohols. This method has been shown to be effective in incorporating an oxygen atom into the spirocyclic unit, significantly improving water solubility and reducing lipophilicity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of iodocyclization, which is scalable and can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1-oxa-spiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
5,5-Dimethyl-1-oxa-spiro[2.5]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antihypertensive effects.
Industry: Utilized in the development of new materials with improved properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1-oxa-spiro[2.5]octane involves its interaction with specific molecular targets and pathways. The incorporation of an oxygen atom into the spirocyclic unit enhances its solubility and bioavailability, making it more effective in biological systems. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1-oxa-spiro[2.5]octane-4-yl: A derivative with similar structural features.
1-Oxaspiro[2.5]octane: A compound with a similar spirocyclic structure but different substituents.
Uniqueness
This compound is unique due to its enhanced water solubility and reduced lipophilicity compared to other spirocyclic compounds. These properties make it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
5,5-dimethyl-1-oxaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(2)4-3-5-9(6-8)7-10-9/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQUDFCQQQXWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1)CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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